4,6-dimethoxy-1-N,3-N-diphenylbenzene-1,3-disulfonamide
Overview
Description
4,6-Dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide is an organic compound with the molecular formula C20H20N2O6S2 It is characterized by the presence of two methoxy groups and two phenyl groups attached to a benzenedisulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide typically involves the reaction of 4,6-dimethoxy-1,3-benzenedisulfonyl chloride with aniline under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4,6-dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonamide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acids and amines.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4,6-Dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenyl-1,3-benzenedisulfonamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.
4,6-Dimethoxy-1,3-benzenedisulfonamide: Lacks the phenyl groups, which may influence its solubility and interaction with other molecules.
N,N’-Bis(4-t-butylphenyl)-1,3-benzenedisulfonamide: Contains bulky t-butyl groups, which can affect its steric properties and binding affinity.
Uniqueness
4,6-Dimethoxy-N,N’-diphenyl-1,3-benzenedisulfonamide is unique due to the presence of both methoxy and phenyl groups, which confer specific chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4,6-dimethoxy-1-N,3-N-diphenylbenzene-1,3-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c1-27-17-13-18(28-2)20(30(25,26)22-16-11-7-4-8-12-16)14-19(17)29(23,24)21-15-9-5-3-6-10-15/h3-14,21-22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBHRFGGSCSQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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